Carvyl acetate

描述

This compound is a clear colorless liquid. (NTP, 1992)

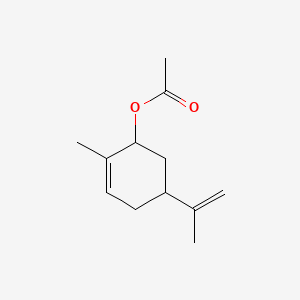

Structure

3D Structure

属性

IUPAC Name |

(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h5,11-12H,1,6-7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHRBOFHFYZBRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1OC(=O)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Record name | CARVYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19962 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024738 | |

| Record name | Carvyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Carvyl acetate is a clear colorless liquid. (NTP, 1992), colourless to pale yellow liquid with a spearminty odour | |

| Record name | CARVYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19962 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carvyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/350/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

171 to 174 °F at 0.1 mmHg (NTP, 1992) | |

| Record name | CARVYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19962 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

207 °F (NTP, 1992) | |

| Record name | CARVYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19962 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

slightly soluble in water; soluble in alcohol and most fixed oils | |

| Record name | Carvyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/350/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.976 (NTP, 1992) - Less dense than water; will float, 0.964-0.970 | |

| Record name | CARVYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19962 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carvyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/350/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

97-42-7, 1205-42-1, 7053-79-4 | |

| Record name | CARVYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19962 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carvyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carvyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-acetate, (1R,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-acetate, (1S,5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carvyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-mentha-1(6),8-dien-2-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S-trans)-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carvyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038046 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Carvyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carvyl acetate, a monoterpene ester, is a valuable chiral building block in organic synthesis and a significant component in the flavor and fragrance industries.[1] Its synthesis, typically originating from the naturally abundant precursor limonene, involves key chemical transformations that necessitate precise control and thorough characterization. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, detailed experimental protocols, and a survey of modern analytical techniques for its structural elucidation and purity assessment. Quantitative data are systematically presented, and key processes are visualized to facilitate a deeper understanding for researchers in synthetic chemistry and drug development.

Synthesis of this compound

The most prevalent and economically viable route to this compound involves the esterification of carveol, which is itself derived from the oxidation of limonene. Alternative green chemistry approaches, such as enzyme-catalyzed reactions, are also gaining prominence.

Primary Synthetic Pathway: From Limonene to this compound

The synthesis begins with the allylic hydroxylation of limonene to produce carveol, which is subsequently acetylated to yield this compound. The biosynthesis of carvone from limonene proceeds via carveol, highlighting its importance as a key intermediate.[2]

Caption: Synthesis Pathway of this compound from Limonene.

Conventional Synthesis: Acetylation of Carveol

The classical approach involves the acetylation of carveol using acetic anhydride, often with a basic catalyst like sodium acetate or a solid acid catalyst.[3]

Experimental Protocol: Acetylation of Carveol with Acetic Anhydride

-

Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add carveol (10.0 g, 65.7 mmol), fused powdered sodium acetate (2.7 g, 32.9 mmol), and a suitable solvent such as benzene or toluene (100 mL).

-

Reagent Addition: While stirring, add acetic anhydride (10.1 g, 99.0 mmol) dropwise to the mixture.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-110°C, depending on the solvent) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of cold water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 100 mL of 5% sodium carbonate solution (to neutralize excess acetic acid and anhydride), and then with 100 mL of brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel, typically using a hexane-ethyl acetate gradient.[4]

Alternative Synthetic Routes

To address environmental concerns, alternative catalytic systems are being explored.

-

Solvent-Free Synthesis: Vanadyl sulfate (VOSO₄) has been shown to be an effective catalyst for the acetylation of alcohols using a stoichiometric amount of acetic anhydride under solvent-free conditions, achieving high yields.[5]

-

Enzymatic Synthesis: Lipases, such as Candida antarctica lipase B (CALB), can catalyze the transesterification of alcohols with esters like vinyl acetate or ethyl acetate.[6][7] This method offers high selectivity and operates under mild, environmentally benign conditions.

Quantitative Data Summary

The efficiency of this compound synthesis varies significantly with the chosen methodology. The following table summarizes representative data for various acetylation processes.

| Catalyst System | Acylating Agent | Conditions | Yield (%) | Reference(s) |

| Sodium Acetate | Acetic Anhydride | Reflux in Benzene, 4h | 87-93 (analogous) | (Adapted from[8]) |

| Expansive Graphite | Acetic Anhydride | Reflux in CH₂Cl₂, 1.5h | >95 (analogous) | [3] |

| VOSO₄ (1 mol%) | Acetic Anhydride | Solvent-free, 60°C, 24h | ~86 (analogous) | [5] |

| Pseudomonas cepacia Lipase | Isopropenyl Acetate | Toluene, 40°C | High (qualitative) | [6] |

| Immobilized Rhizopus sp. Lipase | Acetic Acid | Solvent-free, 40°C, 48h | ~80 (analogous) | [9] |

Characterization Techniques

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound.

Caption: General Workflow for this compound Synthesis and Characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for assessing the purity of this compound and confirming its molecular weight.

Experimental Protocol: A dilute solution of the purified sample in a volatile solvent (e.g., ethyl acetate or hexane) is injected into the GC-MS system. The instrument is typically equipped with a nonpolar capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature (e.g., 70°C) to a final temperature (e.g., 280°C) to ensure separation of components. Mass spectra are acquired using electron ionization (EI).[10]

Data Presentation: Key MS Fragmentation Data

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Interpretation |

| 194 | [C₁₂H₁₈O₂]⁺ | Molecular Ion (M⁺) |

| 134 | [M - CH₃COOH]⁺ | Loss of acetic acid |

| 119 | [C₉H₁₁]⁺ | Further fragmentation |

| 109 | [C₈H₁₃]⁺ | Fragmentation of the cyclohexene ring |

| 43 | [CH₃CO]⁺ | Acetyl cation (often the base peak) |

(Note: Fragmentation patterns are predicted based on typical ester behavior and available spectral data.)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for unambiguous structural confirmation.

Experimental Protocol: A sample (5-10 mg) is dissolved in a deuterated solvent (typically CDCl₃) in an NMR tube. Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Presentation: Characteristic NMR Chemical Shifts (in CDCl₃)

| ¹H NMR | δ (ppm) | Multiplicity | Assignment |

| ~5.5-5.7 | m | 1H | Olefinic H (-CH=C-) |

| ~5.2-5.4 | m | 1H | Olefinic H (-CH=C-) |

| ~4.7-4.8 | m | 2H | Exocyclic Olefinic H (=CH₂) |

| ~2.1 | s | 3H | Acetyl CH₃ (-OCOCH₃) |

| ~1.7 | s | 3H | Allylic CH₃ (-C=C-CH₃) |

| ~1.7 | s | 3H | Allylic CH₃ (-C(CH₃)=CH₂) |

| ~1.5-2.5 | m | 5H | Ring CH and CH₂ |

| ¹³C NMR | δ (ppm) | Assignment |

| ~170.5 | C=O (Ester) | |

| ~147.0 | C (Exocyclic C=CH₂) | |

| ~134.0 | C (Endocyclic C=CH) | |

| ~125.0 | CH (Endocyclic C=CH) | |

| ~110.0 | CH₂ (Exocyclic C=CH₂) | |

| ~72.0 | CH (CH-OAc) | |

| ~40.0 | CH | |

| ~30-35 | CH₂ | |

| ~21.0 | CH₃ (Acetyl) | |

| ~20.0 | CH₃ (Allylic) |

(Note: Chemical shifts are approximate and can vary slightly based on specific isomer and experimental conditions.)[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify key functional groups.

Experimental Protocol: A spectrum can be obtained by placing a drop of the neat liquid sample between two salt plates (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

Data Presentation: Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3080 | C-H Stretch | =C-H (Alkenyl) |

| ~2970-2850 | C-H Stretch | -C-H (Alkyl) |

| ~1740 | C=O Stretch | Ester |

| ~1645 | C=C Stretch | Alkene |

| ~1240 | C-O Stretch | Ester (Acetyl) |

(Note: The strong C=O stretch around 1740 cm⁻¹ and the C-O stretch around 1240 cm⁻¹ are highly characteristic of the acetate ester group.)

Chiral Analysis

To determine the enantiomeric purity of this compound, chiral gas chromatography is the method of choice.

Experimental Protocol: The sample is analyzed on a GC equipped with a chiral stationary phase (CSP) column, such as one based on cyclodextrin derivatives. The different enantiomers will interact differently with the chiral stationary phase, resulting in different retention times and allowing for their separation and quantification.[6]

Conclusion

The synthesis of this compound from readily available limonene is a well-established process. While traditional methods involving acetic anhydride are robust, modern approaches focusing on greener catalysts and solvent-free conditions offer significant advantages in sustainability. A combination of chromatographic (GC-MS) and spectroscopic (NMR, FT-IR) techniques provides a powerful toolkit for the comprehensive characterization and quality control of the final product, ensuring its suitability for applications in research and industry. The methodologies and data presented in this guide serve as a valuable resource for professionals engaged in the synthesis and analysis of chiral molecules and natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of the Monoterpenes Limonene and Carvone in the Fruit of Caraway : I. Demonstration of Enzyme Activities and Their Changes with Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. researchgate.net [researchgate.net]

- 5. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 7. Chemoselective Lipase-Catalyzed Synthesis of Amido Derivatives from 5-Hydroxymethylfurfurylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]

- 10. Synthesis of novel acetates of beta-caryophyllene under solvent-free Lewis acid catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselective Synthesis of Carvyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvyl acetate, a chiral monoterpene ester, exists as two enantiomers: (R)-(-)-carvyl acetate and (S)-(+)-carvyl acetate. These enantiomers exhibit distinct olfactory properties and serve as valuable chiral building blocks in the synthesis of pharmaceuticals and agrochemicals. The stereoselective synthesis of a single enantiomer is therefore of significant interest. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of this compound, with a primary focus on enzymatic kinetic resolution, a robust and widely employed strategy.

Core Methodology: Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other, allowing for the separation of the two. In the context of this compound synthesis, this is typically achieved through the enantioselective acylation of racemic carveol or the deacylation of racemic this compound, catalyzed by a lipase.

Principle of Lipase-Catalyzed Kinetic Resolution

Lipases are enzymes that catalyze the hydrolysis of esters in aqueous environments and the synthesis of esters in non-aqueous media. Due to the chiral nature of their active sites, lipases can exhibit high enantioselectivity. When presented with a racemic mixture of carveol, a lipase will preferentially acylate one enantiomer, leaving the other unreacted. Similarly, for racemic this compound, a lipase will selectively hydrolyze one enantiomer. This results in a mixture of an enantioenriched acetate and the unreacted, enantioenriched alcohol, which can then be separated.

The efficiency of a kinetic resolution is described by the enantiomeric ratio (E), which is a measure of the relative rate of reaction of the two enantiomers. High E-values (typically >100) are indicative of a highly selective and synthetically useful resolution.

Common Lipases and Reaction Systems

Several commercially available lipases have demonstrated high efficacy in the kinetic resolution of secondary alcohols and their acetates. The most commonly employed include:

-

Candida antarctica Lipase B (CALB): Often used in an immobilized form (e.g., Novozym 435), CALB is known for its broad substrate scope and high enantioselectivity.

-

Pseudomonas cepacia Lipase (PCL): Also frequently immobilized, PCL is another highly effective catalyst for these transformations.

-

Pseudomonas fluorescens Lipase (PFL): This lipase has also been shown to be effective in the kinetic resolution of various chiral alcohols.

The choice of solvent and acyl donor is also critical for achieving high enantioselectivity and reaction rates. Anhydrous organic solvents such as hexane, toluene, or tert-butyl methyl ether are typically used to favor the esterification reaction. Vinyl acetate is a common and effective acyl donor as the co-product, acetaldehyde, is volatile and its removal drives the reaction to completion.

Quantitative Data Summary

The following table summarizes representative quantitative data for the lipase-catalyzed kinetic resolution of secondary alcohols, analogous to carveol. This data illustrates the typical yields and enantiomeric excesses (ee) that can be achieved.

| Lipase | Substrate | Acyl Donor | Solvent | Time (h) | Conversion (%) | Product | Product ee (%) | Unreacted Substrate | Substrate ee (%) | E-value |

| CALB | (±)-1-phenylethanol | Vinyl Acetate | Hexane | 6 | 50 | (R)-1-phenylethyl acetate | >99 | (S)-1-phenylethanol | >99 | >200 |

| PCL | (±)-1-phenylethanol | Vinyl Acetate | Toluene | 24 | 48 | (R)-1-phenylethyl acetate | 98 | (S)-1-phenylethanol | 92 | >100 |

| PFL | (±)-menthol | Vinyl Acetate | Hexane | 48 | 51 | (-)-menthyl acetate | 97 | (+)-menthol | 95 | >100 |

Detailed Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-Carveol

This protocol is a representative procedure for the enantioselective synthesis of this compound via kinetic resolution of racemic carveol using immobilized Candida antarctica Lipase B (Novozym 435).

Materials:

-

(±)-Carveol

-

Immobilized Candida antarctica Lipase B (Novozym 435)

-

Vinyl acetate

-

Anhydrous hexane

-

Molecular sieves (4 Å)

-

Celite

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add (±)-carveol (10.0 g, 65.7 mmol) and anhydrous hexane (50 mL).

-

Add freshly activated 4 Å molecular sieves (5 g) to the solution to ensure anhydrous conditions.

-

Add vinyl acetate (11.3 g, 131.4 mmol, 2.0 equivalents) to the reaction mixture.

-

Add immobilized Candida antarctica Lipase B (Novozym 435) (1.0 g) to the flask.

-

Seal the flask and stir the reaction mixture at room temperature (25 °C).

-

Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically stopped at or near 50% conversion to obtain high enantiomeric excess for both the product and the remaining substrate.

-

Once the desired conversion is reached (typically 24-48 hours), stop the reaction by filtering the mixture through a pad of Celite to remove the enzyme and molecular sieves. Wash the filter cake with a small amount of hexane.

-

Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.

-

Purify the resulting mixture of this compound and unreacted carveol by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

Analyze the enantiomeric excess of the purified this compound and carveol fractions by chiral GC or HPLC.

Visualization of Experimental Workflow and Reaction Mechanism

Experimental Workflow

The Terpene Ester Carvyl Acetate: A Comprehensive Technical Guide to its Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvyl acetate, a monoterpene ester, is a naturally occurring compound recognized for its characteristic sweet, fruity, and minty aroma. It is a significant component in the essential oils of various plants and is utilized in the flavor, fragrance, and cosmetic industries.[1] Beyond its aromatic properties, this compound is of interest to the research and pharmaceutical sectors for its potential biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, details on its biosynthesis, and comprehensive methodologies for its extraction from botanical matrices.

Natural Sources of this compound

This compound is found in a variety of plant species, often as a constituent of their essential oils. The concentration of this compound can vary significantly depending on the plant's genetics, geographical location, and harvesting time. Key botanical sources include members of the Lamiaceae and Apiaceae families.

While this compound is reported in a range of plants, its concentration is often low in comparison to other terpenes. For instance, in various chemotypes of Mentha spicata (Spearmint), carvone and limonene are the predominant components, with cis-carvyl acetate being reported at levels around 0.8%.[2][3] Similarly, in leaf celery (Apium graveolens), this compound has been quantified at approximately 0.24%.[4] In other plants known to contain this compound, such as dill (Anethum graveolens), caraway (Carum carvi), and myrtle (Myrtus communis), it is typically present as a minor constituent.[5][6][7][8]

Quantitative Data on Natural Sources

The following table summarizes the known natural sources of this compound and the reported quantitative data for the compound and its major co-occurring terpenes. It is important to note that the chemical composition of essential oils is highly variable.

| Plant Species | Family | Plant Part | This compound (%) | Major Co-occurring Terpenes (%) |

| Mentha spicata (Spearmint) | Lamiaceae | Aerial parts | ~ 0.8 (cis-Carvyl acetate) | Carvone (40.8 - 79.6), Limonene (8.4 - 20.8), 1,8-Cineole (up to 17.0) |

| Anethum graveolens (Dill) | Apiaceae | Seeds, Herb | Not consistently reported as a major component | Carvone (33.6 - 50.0), Limonene (15.0 - 40.0), α-Phellandrene (up to 21.8) |

| Apium graveolens (Celery) | Apiaceae | Leaf | ~ 0.24 | Limonene (up to 79.0), β-Selinene (5.0 - 20.0) |

| Carum carvi (Caraway) | Apiaceae | Seed | Not consistently reported as a major component | Carvone (50.0 - 65.0), Limonene (35.0 - 45.0) |

| Myrtus communis (Myrtle) | Myrtaceae | Leaf | Not consistently reported as a major component | α-Pinene (2.4 - 53.1), Linalyl acetate (0 - 45.3), 1,8-Cineole (0 - 18.0) |

| Agathosma betulina (Buchu) | Rutaceae | Leaf | Not consistently reported as a major component | Diosphenol (40.0 - 45.0), Isomenthone (~20.0), Limonene (10.0 - 15.0) |

Biosynthesis of this compound

This compound is a derivative of the monoterpene carvone. The biosynthesis of terpenoids in plants, including this compound, originates from the methylerythritol phosphate (MEP) pathway, which produces the five-carbon precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[9]

The specific pathway leading to carvone and subsequently this compound has been primarily studied in Mentha spicata.[10] The key steps are as follows:

-

Geranyl Pyrophosphate (GPP) Synthesis: IPP and DMAPP are condensed to form the ten-carbon intermediate, geranyl pyrophosphate (GPP).

-

Cyclization to (-)-Limonene: GPP undergoes cyclization, catalyzed by the enzyme limonene synthase, to form (-)-limonene.

-

Hydroxylation to (-)-trans-Carveol: The cytochrome P450 enzyme, limonene-6-hydroxylase, introduces a hydroxyl group to (-)-limonene, yielding (-)-trans-carveol.[11]

-

Oxidation to (-)-Carvone: The alcohol (-)-trans-carveol is then oxidized to the ketone (-)-carvone by the enzyme carveol dehydrogenase.[10]

-

Esterification to this compound: While the specific enzyme has not been fully characterized in all relevant species, it is proposed that an acetyltransferase catalyzes the esterification of the hydroxyl group of carveol with acetyl-CoA to form this compound.

The following diagram illustrates the biosynthetic pathway from geranyl pyrophosphate to this compound.

References

- 1. Dynamic evolution of terpenoid biosynthesis in the Lamiaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diterpenoid Biosynthesis in Callicarpa americana and the Lamiaceae - ProQuest [proquest.com]

- 3. books.google.cn [books.google.cn]

- 4. orgprints.org [orgprints.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. GC-MS Analysis and Microbiological Evaluation of Caraway Essential Oil as a Virulence Attenuating Agent against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Medically Useful Plant Terpenoids: Biosynthesis, Occurrence, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biochemical and Histochemical Localization of Monoterpene Biosynthesis in the Glandular Trichomes of Spearmint (Mentha spicata) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase - PMC [pmc.ncbi.nlm.nih.gov]

Carvyl Acetate: A Technical Guide to its Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvyl acetate is a monoterpene ester that has garnered significant interest in the scientific community for its diverse pharmacological activities. As a derivative of carvacrol, it presents a promising profile with potential therapeutic applications. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, focusing on its anxiolytic-like, anti-inflammatory, anticonvulsant, and antischistosomal properties. The information is compiled from various preclinical studies, offering a valuable resource for researchers and professionals in drug development.

Anxiolytic-Like Activity

This compound has demonstrated notable anxiolytic-like effects in several preclinical models of anxiety. The primary mechanism appears to involve the potentiation of the GABAergic system.

Quantitative Data

The anxiolytic-like effects of this compound have been observed in a dose-dependent manner in mice. The following table summarizes the key findings from behavioral pharmacology studies.

| Behavioral Test | Animal Model | Doses Administered (mg/kg, i.p.) | Key Findings | Reference |

| Elevated Plus Maze (EPM) | Mice | 25, 50, 75, 100 | Increased time spent in and entries into the open arms. | [1] |

| Light-Dark Box (LDB) | Mice | 25, 50, 75, 100 | Increased time spent in and entries into the light compartment. | [1] |

| Marble Burying Test (MBT) | Mice | 25, 50, 75, 100 | Decreased number of marbles buried. | [1] |

Mechanism of Action: GABAergic Modulation

The anxiolytic-like effects of this compound are likely mediated through its interaction with the GABAergic system. In studies, the administration of flumazenil, a benzodiazepine antagonist, reversed the anxiolytic effects of this compound in the Elevated Plus Maze, Light-Dark Box, and Marble Burying Test.[1] This suggests that this compound acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA. However, the effects were not altered by a 5-HT1A antagonist, indicating the serotonergic system is likely not involved.[1]

Signaling Pathway

Experimental Protocols

The EPM apparatus consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor. Mice are individually placed in the center of the maze, facing an open arm, and allowed to explore for a 5-minute session. The time spent in and the number of entries into the open and closed arms are recorded. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

The LDB apparatus consists of a box divided into a small, dark compartment and a large, illuminated compartment. Mice are placed in the light compartment and allowed to move freely between the two compartments for a 10-minute session. The time spent in and the number of transitions between the two compartments are measured. Anxiolytic compounds typically increase the time spent in the light compartment.

Mice are placed in a cage containing a layer of bedding with 20 marbles evenly spaced on the surface. The number of marbles buried (at least two-thirds covered by bedding) within a 30-minute period is counted. A decrease in the number of buried marbles suggests an anxiolytic or anti-compulsive effect.

Anti-inflammatory Activity

This compound has shown promising anti-inflammatory properties in various in vivo models of inflammation. Its mechanism of action appears to involve the modulation of pro-inflammatory and anti-inflammatory cytokines.

Quantitative Data

The anti-inflammatory effects of this compound have been demonstrated in different inflammatory models.

| Inflammatory Model | Animal Model | Dose Administered (mg/kg) | Key Findings | Reference |

| Carrageenan-induced paw edema | Mice | 75 | Significantly reduced paw edema. | [2] |

| Peritonitis | Mice | 75 | Decreased total and differential leukocyte counts, MPO levels, and IL-1β levels. Increased IL-10 levels. | [2] |

| Complete Freund's Adjuvant (CFA)-induced inflammation | Mice | 200 | Significantly reduced IL-1β levels in the inflamed paw. | [3] |

Mechanism of Action: Cytokine Modulation

This compound exerts its anti-inflammatory effects by modulating the production of key inflammatory mediators. It has been shown to reduce the levels of the pro-inflammatory cytokine Interleukin-1 beta (IL-1β) and the enzyme myeloperoxidase (MPO), which is an indicator of neutrophil infiltration.[2] Concurrently, it enhances the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[2] This dual action of suppressing pro-inflammatory and promoting anti-inflammatory pathways contributes to its overall anti-inflammatory effect. The precise upstream signaling pathways, such as the involvement of NF-κB, are yet to be fully elucidated for this compound specifically.

Signaling Pathway

Experimental Protocols

Acute inflammation is induced by a sub-plantar injection of carrageenan solution into the right hind paw of the animals. This compound or a control vehicle is administered prior to the carrageenan injection. The paw volume is measured at various time points after the induction of inflammation using a plethysmometer. A reduction in paw swelling compared to the control group indicates anti-inflammatory activity.

Peritonitis is induced by an intraperitoneal injection of an inflammatory agent like carrageenan. Animals are pre-treated with this compound or a vehicle. After a specific time, the peritoneal cavity is washed, and the exudate is collected. The total and differential leukocyte counts, as well as the levels of inflammatory mediators like MPO, IL-1β, and IL-10, are determined in the peritoneal fluid.

Anticonvulsant Activity (Putative)

While direct evidence for the anticonvulsant activity of this compound is currently limited, its demonstrated GABAergic mechanism of action in anxiolytic studies suggests a potential role in seizure control.

Inferred Mechanism of Action

The anticonvulsant activity of many therapeutic agents is based on their ability to enhance GABAergic inhibition or modulate glutamatergic excitation. Given that this compound appears to act as a positive allosteric modulator of GABA-A receptors, it is plausible that it could raise the seizure threshold and exhibit anticonvulsant effects. Further studies, such as the Maximal Electroshock (MES) test, are required to confirm this activity and determine its efficacy (e.g., ED50).

Proposed Experimental Workflow

Antischistosomal Activity

This compound has demonstrated significant in vitro activity against the adult stages of Schistosoma mansoni, a parasitic flatworm responsible for schistosomiasis.

Quantitative Data

The antischistosomal effects of this compound are observed at low concentrations.

| Parameter | Concentration (µg/mL) | Key Findings | Reference |

| Motility and Viability | 6.25 | Affects parasite motility and viability. | [4] |

| Egg Output | 1.562 - 6.25 | Inhibitory effect on daily egg output of paired adult worms. | [4] |

Mechanism of Action: Tegumental Damage

The primary mechanism of action of this compound against S. mansoni appears to be the induction of severe damage to the parasite's tegument. Confocal laser scanning microscopy has revealed morphological alterations, including the appearance of swollen tubercles and the emergence of small blebs from the tegument around the tubercles.[4] This disruption of the tegument, which is crucial for the parasite's survival and interaction with the host, likely leads to the observed effects on motility, viability, and reproduction.

Experimental Protocol: Assessment of Tegumental Damage

Adult S. mansoni worms are collected from infected hosts and incubated in vitro with varying concentrations of this compound. At different time points, the worms are fixed and prepared for scanning electron microscopy (SEM) or confocal laser scanning microscopy. The surface topography of the tegument is then examined for any morphological changes, such as blebbing, sloughing, or spine damage, compared to control worms incubated without the compound.

Conclusion

This compound is a promising natural product derivative with a range of pharmacological activities. Its anxiolytic-like effects are the most well-characterized, with strong evidence pointing to a GABAergic mechanism of action. The anti-inflammatory and antischistosomal activities also show significant potential, with initial studies elucidating its effects on cytokine modulation and parasite morphology, respectively. The anticonvulsant properties of this compound remain an area for future investigation, though its known interaction with the GABAergic system provides a strong rationale for such studies. This technical guide summarizes the current state of knowledge on the mechanisms of action of this compound and is intended to serve as a foundation for further research and development of this multifaceted compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Carvacryl acetate, a derivative of carvacrol, reduces nociceptive and inflammatory response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nanoemulsion Improves the Anti-Inflammatory Effect of Intraperitoneal and Oral Administration of Carvacryl Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anthelmintic activity of carvacryl acetate against Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Carvyl Acetate in Plants: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Carvyl acetate, a monoterpenoid ester found in the essential oils of plants like spearmint (Mentha spicata), contributes to their characteristic aroma and possesses various biological activities. Understanding its biosynthesis is crucial for applications in the flavor, fragrance, and pharmaceutical industries. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, which originates from the universal monoterpene precursor, geranyl pyrophosphate (GPP). The pathway proceeds through the key intermediates limonene, trans-carveol, and subsequently carvone, before the final acetylation step. This document details the enzymatic conversions, presents available quantitative data for the key enzymes, outlines detailed experimental protocols for their analysis, and provides a visual representation of the metabolic cascade. While the pathway to the precursor carvone is well-elucidated, the final conversion to this compound is less characterized; this guide synthesizes the established knowledge and provides logical extrapolations for the final enzymatic step based on related pathways.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic process primarily occurring in the secretory cells of glandular trichomes in plants like spearmint. The pathway is a branch of the broader monoterpenoid metabolism.

-

Cyclization of Geranyl Pyrophosphate (GPP) to Limonene: The pathway initiates with the cyclization of the acyclic precursor, Geranyl Pyrophosphate (GPP), catalyzed by (-)-Limonene Synthase (LS) . This enzyme directs the formation of the specific stereoisomer, (-)-limonene, which is the foundational skeleton for the subsequent modifications.[1][2]

-

Hydroxylation of Limonene to trans-Carveol: The olefinic intermediate, (-)-limonene, undergoes a regiospecific allylic hydroxylation at the C6 position. This reaction is catalyzed by (-)-Limonene-6-hydroxylase (L6OH) , a cytochrome P450-dependent monooxygenase.[3][4] The product of this reaction is (-)-trans-carveol.

-

Oxidation of trans-Carveol to Carvone: The resulting monoterpene alcohol, (-)-trans-carveol, is then oxidized to the corresponding ketone, (-)-carvone. This dehydrogenation is carried out by the NAD⁺-dependent enzyme (-)-trans-Carveol Dehydrogenase (CDH) .[1][5]

-

Acetylation of Carveol to this compound: The final step is the esterification of the hydroxyl group of carveol. While the specific enzyme in Mentha spicata is not extensively characterized, this reaction is catalyzed by a Carveol O-Acetyltransferase (CAT) , a member of the broader alcohol acyltransferase (AAT) family. These enzymes utilize acetyl-CoA as the acetyl group donor to form this compound. The presence of cis-carvyl acetate in Mentha spicata essential oil confirms this enzymatic capability.[6][7]

Visualization of the Biosynthetic Pathway

Caption: The enzymatic pathway for this compound biosynthesis from GPP.

Quantitative Data

The following tables summarize key quantitative parameters for the enzymes in the this compound pathway, primarily from Mentha species. Data for the specific Carveol O-Acetyltransferase is limited, so values for related monoterpene acetyltransferases are provided for context.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Cofactor | Reference |

| (-)-Limonene Synthase | Mentha x piperita | Geranyl Pyrophosphate | 1.8 | - | Mn²⁺ or Mg²⁺ | [8] |

| (-)-Limonene-6-hydroxylase | Mentha spicata | (-)-Limonene | Not Reported | Not Reported | NADPH | [4] |

| (-)-Carveol Dehydrogenase | Mentha x piperita | (-)-trans-Carveol | 1.8 ± 0.2 | 0.02 | NAD⁺ | [5] |

| (-)-Carveol Dehydrogenase | Mentha x piperita | NAD⁺ | 410 ± 29 | 0.02 | - | [5] |

| Alcohol Acetyltransferase | Origanum dayi | (R)-Linalool | Not Reported | - | Acetyl-CoA | [7] |

Table 2: Relative Abundance of Pathway Components in Mentha spicata Essential Oil

| Compound | Relative Percentage (%) | Reference |

| Carvone | 36.9 - 76.8 | [9] |

| Limonene | 6.23 - 9.79 | [9] |

| trans-Carveol | 1.09 - 1.19 | [10] |

| cis-Carveol | 1.7 | [6] |

| cis-Carvyl Acetate | 0.8 | [6] |

| Dihydrocarveol | 2.27 - 13.76 | [9] |

Experimental Protocols

Detailed methodologies are critical for the study and manipulation of biosynthetic pathways. The following sections provide generalized protocols for the assay of key enzymes in the this compound pathway, adapted from established methods.

Limonene Synthase Activity Assay

This protocol is for determining the activity of limonene synthase by quantifying the conversion of radiolabeled GPP to limonene.

Materials:

-

Enzyme extract (e.g., purified recombinant protein or plant-derived soluble protein fraction).

-

Assay Buffer: 25 mM HEPES (pH 7.0), 10 mM MgCl₂, 5 mM Dithiothreitol (DTT).

-

Substrate: [1-³H]Geranyl pyrophosphate (specific activity ~20 Ci/mol).

-

Pentane (for extraction).

-

Silica gel for column chromatography.

-

Scintillation cocktail and vials.

Procedure:

-

Prepare a 500 µL reaction mixture in a glass vial containing 450 µL of Assay Buffer.

-

Add 10-50 µL of the enzyme extract to the reaction mixture.

-

Initiate the reaction by adding 10 µL of [1-³H]GPP (final concentration ~10 µM).

-

Overlay the reaction mixture with 500 µL of pentane to trap the volatile product.

-

Incubate at 30°C for 1-2 hours with gentle shaking.

-

Stop the reaction by vortexing vigorously for 30 seconds to extract the limonene into the pentane layer.

-

Separate the pentane layer. To remove any contaminating substrate, pass the pentane extract through a small column of silica gel, eluting with additional pentane.

-

Mix an aliquot of the pentane eluate with a scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter to determine the amount of product formed.

Limonene-6-Hydroxylase (Cytochrome P450) Activity Assay

This protocol measures the activity of the membrane-bound cytochrome P450 enzyme by analyzing the formation of carveol from limonene.

Materials:

-

Microsomal fraction prepared from plant tissue (e.g., spearmint glandular trichomes) or a system expressing the recombinant P450 and its reductase.

-

Assay Buffer: 100 mM potassium phosphate (pH 7.5), 1 mM DTT.

-

Substrate: (-)-Limonene.

-

Cofactor: NADPH.

-

Cytochrome P450 reductase (if not endogenously sufficient in the microsomal preparation).

-

Ethyl acetate (for extraction).

-

Gas Chromatography-Mass Spectrometry (GC-MS) system.

Procedure:

-

In a glass tube, combine the microsomal preparation (containing 50-200 pmol of P450) with the Assay Buffer to a final volume of 450 µL.

-

Add (-)-limonene (typically dissolved in a small volume of acetone) to a final concentration of 100-200 µM.

-

Pre-incubate the mixture for 5 minutes at 30°C.

-

Initiate the reaction by adding 50 µL of NADPH solution (final concentration 1 mM).

-

Incubate for 30-60 minutes at 30°C with shaking.

-

Terminate the reaction by adding 500 µL of ice-cold ethyl acetate and vortexing for 1 minute.

-

Centrifuge to separate the phases and carefully transfer the upper ethyl acetate layer to a new vial.

-

Analyze the extract by GC-MS to identify and quantify the product, trans-carveol, by comparing its retention time and mass spectrum to an authentic standard.

Carveol Dehydrogenase Activity Assay

This protocol determines the activity of carveol dehydrogenase by spectrophotometrically monitoring the production of NADH.

Materials:

-

Enzyme extract (soluble protein fraction).

-

Assay Buffer: 50 mM Glycine-NaOH (pH 10.5), 2 mM DTT.

-

Substrate: (-)-trans-Carveol.

-

Cofactor: NAD⁺.

-

Spectrophotometer capable of reading at 340 nm.

Procedure:

-

Set up a 1 mL reaction in a quartz cuvette containing 950 µL of Assay Buffer.

-

Add NAD⁺ to a final concentration of 1 mM.

-

Add 10-50 µL of the enzyme extract and mix by inversion.

-

Place the cuvette in the spectrophotometer and record a baseline reading at 340 nm.

-

Initiate the reaction by adding (-)-trans-carveol (from a stock in ethanol) to a final concentration of 200-500 µM.

-

Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Calculate the initial rate of reaction using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Generalized Alcohol Acetyltransferase (AAT) Assay

This protocol is a generalized method for detecting the acetylation of a monoterpene alcohol like carveol.

Materials:

-

Enzyme extract (soluble protein fraction).

-

Assay Buffer: 50 mM potassium phosphate (pH 7.5), 1 mM DTT.

-

Substrates: (-)-trans-Carveol and Acetyl-Coenzyme A (Acetyl-CoA).

-

Hexane (for extraction).

-

GC-MS system.

Procedure:

-

Prepare a 1 mL reaction mixture in a glass vial containing Assay Buffer, 100-200 µM (-)-trans-Carveol, and the enzyme extract.

-

Pre-incubate the mixture for 5 minutes at 30°C.

-

Initiate the reaction by adding Acetyl-CoA to a final concentration of 200 µM.

-

Incubate for 30-60 minutes at 30°C.

-

Stop the reaction and extract the product by adding 500 µL of hexane containing an internal standard (e.g., nonyl acetate) and vortexing vigorously.

-

Centrifuge to separate phases and transfer the hexane layer to a GC vial.

-

Analyze the sample by GC-MS to identify and quantify the this compound formed, based on comparison with an authentic standard.

Conclusion and Future Directions

The biosynthetic pathway from GPP to the key intermediate (-)-carvone in Mentha species is well-established, involving the sequential action of a terpene synthase, a cytochrome P450 hydroxylase, and a dehydrogenase. The final conversion to this compound is catalyzed by an O-acetyltransferase. While quantitative data and detailed protocols are available for the initial steps, further research is required to isolate and characterize the specific carveol O-acetyltransferase. Such studies would involve proteomic and transcriptomic analysis of oil glands to identify candidate genes from the BAHD acyltransferase family, followed by heterologous expression and biochemical characterization. A complete understanding of this pathway will enable metabolic engineering strategies to enhance the production of this compound and other valuable terpenoid esters in plants and microbial systems.

References

- 1. Biosynthesis of the Monoterpenes Limonene and Carvone in the Fruit of Caraway : I. Demonstration of Enzyme Activities and Their Changes with Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. pnas.org [pnas.org]

- 4. Regiospecific cytochrome P450 limonene hydroxylases from mint (Mentha) species: cDNA isolation, characterization, and functional expression of (-)-4S-limonene-3-hydroxylase and (-)-4S-limonene-6-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monoterpene Metabolism. Cloning, Expression, and Characterization of (−)-Isopiperitenol/(−)-Carveol Dehydrogenase of Peppermint and Spearmint - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical Characterization of the Essential Oil Compositions of Mentha spicata and M. longifolia ssp. cyprica from the Mediterranean Basin and Multivariate Statistical Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantioselective monoterpene alcohol acetylation in Origanum, Mentha and Salvia species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization and mechanism of (4S)-limonene synthase, a monoterpene cyclase from the glandular trichomes of peppermint (Mentha x piperita) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological Properties and Bioactive Components of Mentha spicata L. Essential Oil: Focus on Potential Benefits in the Treatment of Obesity, Alzheimer's Disease, Dermatophytosis, and Drug-Resistant Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Yield, chemical composition and functional properties of essential oils from Mentha spicata (Lamiaceae) in Santiago del Estero, Argentina [redalyc.org]

An In-depth Technical Guide to the Thermochemical Data of Carvyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvyl acetate, a monoterpene ester, is a naturally occurring compound found in essential oils of plants like spearmint and caraway. It exists as different stereoisomers, with the specific isomer influencing its characteristic aroma and potential biological activity. As with many natural products, a thorough understanding of its thermochemical properties is crucial for applications in drug development, chemical synthesis, and process optimization. Thermochemical data, such as enthalpy of formation, heat capacity, and Gibbs free energy, provide fundamental insights into the stability, reactivity, and potential energy of a molecule.

This guide summarizes the currently available, albeit estimated, thermochemical data for this compound and provides detailed experimental protocols for how these properties could be determined, based on established methods for similar compounds.

Thermochemical Data of this compound

The following tables summarize the available, computationally estimated thermochemical data for isomers of this compound. It is crucial to recognize that these values are not derived from direct experimental measurements and should be used with this consideration in mind.

Table 1: Estimated Thermochemical Data for trans-Carveyl Acetate

| Property | Symbol | Value | Unit | Source / Method |

| Standard Gibbs Free Energy of Formation | ΔfG° | -67.40 | kJ/mol | Joback Method |

| Enthalpy of Formation (gas) | ΔfH°gas | -339.88 | kJ/mol | Joback Method |

| Enthalpy of Fusion | ΔfusH° | 20.77 | kJ/mol | Joback Method |

| Enthalpy of Vaporization | ΔvapH° | 51.95 | kJ/mol | Joback Method |

Table 2: Estimated Thermochemical Data for L-carvenyl acetate (a related isomer)

| Property | Symbol | Definition |

| Ideal Gas Heat Capacity | Cp,gas | Ideal gas heat capacity (J/mol×K) |

| Standard Gibbs Free Energy of Formation | ΔfG° | Standard Gibbs free energy of formation (kJ/mol) |

| Enthalpy of Formation (gas) | ΔfH°gas | Enthalpy of formation at standard conditions (kJ/mol) |

| Enthalpy of Fusion | ΔfusH° | Enthalpy of fusion at standard conditions (kJ/mol) |

| Enthalpy of Vaporization | ΔvapH° | Enthalpy of vaporization at standard conditions (kJ/mol) |

Note: Specific values for L-carvenyl acetate were not provided in the search results, only the types of data available.

Experimental Protocols for Thermochemical Characterization

While specific experimental data for this compound is lacking, the following protocols are based on established methods for the thermochemical characterization of terpenes and their derivatives, such as α-terpinyl acetate[1]. These methodologies provide a framework for the experimental determination of key thermochemical properties of this compound.

3.1. Determination of Isobaric Heat Capacity (Cp)

The isobaric heat capacity can be measured using a differential scanning calorimeter (DSC).

-

Apparatus: A heat-flux differential scanning calorimeter.

-

Procedure:

-

Calibrate the calorimeter for temperature and heat flow using a standard reference material (e.g., indium).

-

Accurately weigh a sample of high-purity this compound (typically 5-10 mg) into a hermetically sealed aluminum pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 K/min) over the desired temperature range (e.g., 290-343 K) under an inert atmosphere (e.g., nitrogen).

-

Record the heat flow as a function of temperature.

-

The isobaric heat capacity is calculated by comparing the heat flow of the sample to that of a known standard (e.g., sapphire) under the same conditions.

-

3.2. Determination of Vapor Pressure and Enthalpy of Vaporization (ΔvapH°)

Vapor pressure can be measured using a static or dynamic method. The enthalpy of vaporization can then be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

-

Apparatus: A static vapor pressure apparatus or a gas saturation apparatus.

-

Procedure (Static Method):

-

Place a purified sample of this compound into a thermostated vessel connected to a pressure transducer.

-

Degas the sample by repeated freeze-pump-thaw cycles to remove any dissolved gases.

-

Isolate the vessel and allow the sample to reach thermal equilibrium at a set temperature.

-

Record the vapor pressure once it stabilizes.

-

Repeat the measurement at various temperatures.

-

The enthalpy of vaporization can be determined from the slope of a plot of ln(P) versus 1/T.

-

3.3. Determination of Enthalpy of Combustion (ΔcH°)

The enthalpy of combustion is determined using an oxygen bomb calorimeter.

-

Apparatus: An isoperibol oxygen bomb calorimeter.

-

Procedure:

-

Calibrate the calorimeter by combusting a certified standard reference material (e.g., benzoic acid).

-

Press a pellet of a known mass of this compound.

-

Place the pellet in the crucible inside the bomb, with a fuse wire in contact with the sample.

-

Seal the bomb and pressurize it with high-purity oxygen (e.g., 3 MPa).

-

Immerse the bomb in a known quantity of water in the calorimeter jacket.

-

Ignite the sample and record the temperature change of the water.

-

The enthalpy of combustion is calculated from the temperature rise, the calorimeter constant, and the mass of the sample, with corrections for the combustion of the fuse wire.

-

Logical Relationships in Thermochemistry

The following diagram illustrates the fundamental relationships between key thermochemical properties.

Caption: Relationship between key thermochemical properties.

This diagram shows how Gibbs Free Energy (G), a measure of the spontaneity of a process, is a function of Enthalpy (H) and Entropy (S) at a given Temperature (T). Enthalpy and Entropy themselves are dependent on the Heat Capacity (Cp) and Temperature. The arrows indicate the influence of one property on another, and the labels describe the fundamental thermodynamic equations that connect them.

References

A Comprehensive Technical Guide to Carvyl Acetate

For researchers, scientists, and professionals in drug development, this guide provides an in-depth overview of carvyl acetate, covering its chemical nomenclature, physicochemical properties, synthesis, and analytical methods.

Nomenclature and Identification

This compound is a monoterpene ester known for its characteristic spearmint-like aroma. It exists as different stereoisomers, with the most common being (-)-carvyl acetate.[1] The nomenclature and various identifiers for this compound are summarized below.

Table 1: Nomenclature and Identifiers for this compound

| Identifier Type | Value | Reference(s) |

| CAS Number | 97-42-7 (for (-)-carvyl acetate) | [1] |

| 76704-28-4 (for (+)-cis-carvyl acetate) | ||

| 1134-95-8 (for trans-carvyl acetate) | ||

| IUPAC Name | (1R,5R)-5-Isopropenyl-2-methyl-2-cyclohexenyl acetate | [1] |

| Synonyms | (-)-Carvyl acetate, L-Carvyl acetate, p-Mentha-1(6),8-dien-2-yl acetate, Carveol acetate | [2] |

| Molecular Formula | C12H18O2 | [1] |

| Molecular Weight | 194.27 g/mol | [1] |

| FEMA Number | 2250 | [1] |

| EC Number | 202-580-2 |

Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid with a distinct minty and fruity odor.[1] Its key physicochemical properties are detailed in the table below.

Table 2: Physicochemical Properties of (-)-Carvyl Acetate

| Property | Value | Reference(s) |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Boiling Point | 224 - 226 °C | [1] |

| Density | 0.964 - 0.970 g/mL at 25 °C | [2] |

| Refractive Index | 1.473 - 1.479 at 20 °C | [1][2] |

| Optical Rotation | [α]²⁵/D = -90° to -120° | [1] |

| Flash Point | 97.78 °C (208.00 °F) | [2] |

| Solubility | Very slightly soluble in water; soluble in alcohol and oils |

Synthesis of this compound

This compound is typically synthesized through the esterification of carveol with an acetylating agent. A common laboratory-scale method is the Fischer esterification, where carveol is reacted with acetic acid in the presence of an acid catalyst. Alternatively, acetic anhydride can be used as the acetylating agent, often with a base catalyst like pyridine or catalyzed by an enzyme.

Experimental Protocol: Lipase-Catalyzed Synthesis

This protocol describes the enzymatic synthesis of this compound using an immobilized lipase, which offers a greener and more selective alternative to chemical catalysis.

Materials:

-

(-)-Carveol

-

Vinyl acetate

-

Immobilized Lipase (e.g., Novozym 435)

-

Organic solvent (e.g., n-hexane)

-

Magnetic stirrer with heating

-

Reaction vessel (e.g., screw-capped flask)

-

Analytical equipment for monitoring (e.g., GC-MS)

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, dissolve a known amount of (-)-carveol in n-hexane.

-

Addition of Acyl Donor: Add vinyl acetate to the mixture. A molar excess of vinyl acetate is often used to drive the reaction towards the product side.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-10% of the total substrate weight.

-

Reaction Incubation: Seal the vessel and place it on a magnetic stirrer with heating. Maintain the reaction at a controlled temperature, typically between 40-60°C, with constant stirring.

-

Reaction Monitoring: Periodically withdraw small aliquots from the reaction mixture to monitor the conversion of carveol to this compound using GC-MS analysis.

-

Enzyme Recovery: Upon completion of the reaction, the immobilized enzyme can be easily recovered by filtration for potential reuse.

-

Product Isolation: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Quality Control and Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of essential oils and their components, including this compound.[3] It allows for the separation, identification, and quantification of the individual compounds in a sample.

Experimental Protocol: GC-MS Analysis

This protocol provides a general methodology for the GC-MS analysis of this compound.

Materials and Equipment:

-

This compound sample

-

Volatile solvent (e.g., hexane or ethanol)

-

GC-MS instrument with a suitable capillary column (e.g., HP-5MS)

-

Microsyringe

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent.

-

Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC injection port.

-

Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium or hydrogen) through the capillary column. The temperature of the column is gradually increased (temperature programming) to separate the components based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry Detection: As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio of the fragments is measured, generating a unique mass spectrum for each compound.

-

Data Analysis: The obtained mass spectra are compared with a reference library (e.g., NIST) to identify the compounds. The peak area in the chromatogram is proportional to the concentration of the corresponding compound, allowing for quantification.

Biological Activity and Signaling Pathways

While this compound is primarily utilized in the flavor and fragrance industries, some studies have investigated its biological activities. Research has indicated that this compound possesses antimicrobial and antioxidant properties. However, detailed studies on its specific interactions with cellular signaling pathways are limited. Much of the pharmacological research has focused on its isomer, carvacryl acetate, which has shown anti-inflammatory, anxiolytic, and nociceptive effects.[4][5][6] The antimicrobial activity of carvacryl acetate has been linked to its chemical structure, particularly the presence of a free hydroxyl group, which is absent in this compound, suggesting a potentially different mechanism or lower potency for the latter.[5][6]

Due to the lack of specific information on signaling pathways directly modulated by this compound, a diagram illustrating a potential logical relationship based on the properties of its isomer is presented below. This is a hypothetical model and requires experimental validation for this compound.

Further research is warranted to elucidate the specific biological activities and potential therapeutic applications of this compound and its various stereoisomers.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 97-42-7 [thegoodscentscompany.com]

- 3. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial activity of carvacrol related to its chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction of Carvyl Acetate from Essential Oils

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvyl acetate is a natural monoterpene ester recognized for its characteristic sweet, minty, and fruity aroma. It is a constituent of several essential oils, most notably from spearmint (Mentha spicata) and dill (Anethum graveolens).[1][2] While often present as a minor component compared to molecules like carvone and limonene, its unique organoleptic properties and potential biological activities make it a valuable target for isolation and purification.[3][4]

These application notes provide a comprehensive overview of the primary methods for extracting and purifying this compound from essential oil matrices. The protocols are designed to guide researchers in selecting and implementing the most suitable techniques, from initial crude oil extraction to high-purity isolation of the target compound. Methodologies covered include initial extraction via distillation followed by purification using fractional distillation and preparative chromatography.

Extraction and Purification Strategies

The isolation of this compound is typically a multi-step process:

-

Crude Essential Oil Extraction: The initial removal of volatile compounds from the raw plant material (e.g., spearmint leaves). Hydrodistillation or steam distillation are the most common and industrially established methods.[5]

-

Purification/Isolation: Separation of this compound from the complex mixture of the crude essential oil. Due to the varying concentrations and boiling points of the oil's components, a high-resolution technique is required.

-

Vacuum Fractional Distillation: This is the primary method for separating components of an essential oil based on differences in their boiling points. Operating under a vacuum is crucial to prevent thermal degradation of heat-sensitive compounds.[6]

-

Preparative Chromatography: For achieving the highest purity, techniques like preparative gas chromatography (Prep-GC) or high-performance liquid chromatography (Prep-HPLC) are employed to isolate specific compounds from concentrated fractions.[7][8]

-

The logical workflow for isolating this compound is detailed in the diagram below.